Home > Products > Building Blocks P7835 > 3,5-Bis(trifluoromethyl)benzamide
3,5-Bis(trifluoromethyl)benzamide - 22227-26-5

3,5-Bis(trifluoromethyl)benzamide

Catalog Number: EVT-292857
CAS Number: 22227-26-5
Molecular Formula: C9H5F6NO
Molecular Weight: 257.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-Bis(trifluoromethyl)benzamide is an organic compound with the linear formula (CF3)2C6H3CONH2 . It has a molecular weight of 257.13 .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)benzamide can be represented by the SMILES string NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI representation is 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) .

Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzamide is a solid with a melting point of 163-167 °C (lit.) . It has a molecular weight of 257.13 .

N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)

  • Compound Description: DNK333 is a potent and balanced dual neurokinin (tachykinin) NK(1)/NK(2) receptor antagonist. [] It exhibits high affinity for both cloned human NK(1) (pKi = 8.38) and NK(2) (pKi = 8.02) receptors. [] DNK333 displays favorable pharmacokinetic properties in guinea pigs following oral administration and has demonstrated in vivo activity in models of substance P- and neurokinin A-induced bronchoconstriction. []
  • Relevance: This compound is directly derived from 3,5-bis(trifluoromethyl)benzamide, which serves as a key structural motif. The presence of the 3,5-bis(trifluoromethyl)benzamide group is crucial for the compound's potent and balanced affinity for NK(1) and NK(2) receptors. [] This highlights the importance of the 3,5-bis(trifluoromethyl)benzamide moiety in designing dual NK(1)/NK(2) receptor antagonists.

epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide

  • Compound Description: This novel compound acts as a highly active catalyst in the asymmetric nitro-Michael reaction. [] It demonstrates excellent catalytic activity at low loadings (0.1-5 mol %), facilitating the addition of various 5-substituted 2(3-H)-furanones to a wide range of nitroalkenes, including challenging substrates like β-alkylnitroalkenes. [] The reactions proceed smoothly, yielding Michael adducts in high yields with excellent diastereo- and enantioselectivity. []

N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides

  • Compound Description: This series of compounds represents a class of dual neurokinin NK(1)/NK(2) receptor antagonists. [] They share a common structural core featuring the 3,5-bis(trifluoromethyl)benzamide moiety, with variations in the arylmethyl substituent.

3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides

  • Compound Description: This is another class of dual neurokinin NK(1)/NK(2) receptor antagonists. [] Similar to the previous series, these compounds incorporate the 3,5-bis(trifluoromethyl)benzamide moiety within their structure, but they feature a different linker and substituent arrangement compared to the N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides.

N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide

  • Compound Description: This specific compound is an orally active neurokinin NK1/NK2 antagonist. [, ] It shares a high degree of structural similarity with DNK333, with the key difference being the presence of a 4-chlorobenzyl group instead of a 3,4-dichlorobenzyl group.
Overview

3,5-Bis(trifluoromethyl)benzamide is a chemical compound characterized by its unique trifluoromethyl groups attached to the benzene ring, which significantly influence its chemical properties and biological activity. The compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent, particularly in the development of neurokinin receptor antagonists.

Source and Classification

This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amide group replaces the hydrogen atom of the carboxylic acid. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it a subject of interest in drug design. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3,5-bis(trifluoromethyl)phenyl)formamide, and it is often referenced by its Chemical Abstracts Service number (CAS 22227-26-5) .

Synthesis Analysis

Methods

The synthesis of 3,5-bis(trifluoromethyl)benzamide can be achieved through several methods. One notable approach involves the direct amidation reaction between 3,5-bis(trifluoromethyl)benzylamine and a fatty acid, such as stearic acid, under solvent-free conditions. This method was reported to yield moderate amounts of the desired amide with minimal environmental impact due to the absence of solvents .

Technical Details

The synthesis typically requires heating the reactants at elevated temperatures (around 140 °C) for an extended period (24 hours), allowing for effective reaction completion. The product can then be purified using flash chromatography, employing a mixture of dichloromethane and methanol as eluent. This eco-friendly approach minimizes byproduct formation, primarily releasing water as a byproduct .

Molecular Structure Analysis

Structure

The molecular structure of 3,5-bis(trifluoromethyl)benzamide features a benzene ring substituted at positions 3 and 5 with trifluoromethyl groups. The amide functional group (-C(=O)NH-) is attached to one carbon of the benzene ring.

Data

  • Molecular Formula: C9H5F6N
  • Molecular Weight: 235.14 g/mol
  • SMILES Notation: NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F

This structure contributes to its unique physical and chemical properties, including increased lipophilicity and potential biological activity.

Chemical Reactions Analysis

Reactions

3,5-bis(trifluoromethyl)benzamide is involved in various chemical reactions that exploit its functional groups. For instance, it can participate in nucleophilic substitutions or coupling reactions to form more complex molecules.

Technical Details

In synthetic applications, this compound serves as an important intermediate for developing pharmaceuticals targeting neurokinin receptors. Its reactivity can be enhanced or modified through further functionalization of the trifluoromethyl groups or the amide nitrogen .

Mechanism of Action

Process

The mechanism of action for compounds derived from 3,5-bis(trifluoromethyl)benzamide often involves antagonism at neurokinin receptors (NK1 and NK2). These receptors are implicated in various physiological processes, including pain perception and inflammatory responses.

Data

Research indicates that derivatives of this compound exhibit significant antagonistic activity against neurokinin receptors, which could lead to therapeutic applications in treating conditions such as asthma and other inflammatory diseases . For example, DNK333, a compound derived from 3,5-bis(trifluoromethyl)benzamide, has shown efficacy in blocking bronchoconstriction induced by neurokinin A in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Melting Point: Not specified in available data
  • Solubility: Generally soluble in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: The trifluoromethyl groups enhance stability against metabolic degradation.
  • Reactivity: The amide bond is relatively stable but can undergo hydrolysis under extreme conditions.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize this compound thoroughly .

Applications

3,5-bis(trifluoromethyl)benzamide finds applications primarily in medicinal chemistry. Its derivatives are being explored for their potential as:

  • Neurokinin receptor antagonists: Useful in treating asthma and other inflammatory conditions.
  • Lead compounds for drug discovery: Ongoing research focuses on modifying its structure to enhance pharmacological profiles .
Therapeutic Applications in Metabolic and Cardiovascular Disorders

CETP Inhibition Mechanisms for Hyperlipidemia Management

Cholesteryl Ester Transfer Protein (CETP) mediates the transfer of cholesteryl esters from cardioprotective high-density lipoprotein (HDL) to atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibiting CETP elevates HDL cholesterol while reducing LDL and triglycerides—a dual therapeutic effect crucial for managing hyperlipidemia and atherosclerosis [2] [4]. 3,5-Bis(trifluoromethyl)benzamide derivatives act as potent CETP inhibitors by competitively binding to CETP’s hydrophobic tunnel, a structural cavity essential for lipid transfer activity. Molecular docking studies reveal that the trifluoromethyl groups anchor the inhibitor via:

  • Hydrophobic Interactions: The -CF₃ groups penetrate deep into CETP’s lipid-binding pocket (e.g., residues Phe263, Ile198, and Leu210), displacing cholesteryl esters [2] [8].
  • Halogen Bonding: Fluorine atoms form non-covalent bonds with carbonyl oxygen atoms in the protein backbone (e.g., Thr105), enhancing binding affinity [3] [8].
  • Steric Occlusion: The benzamide core obstructs conformational shifts required for CETP’s lipid-shuttling mechanism [4] [6].

Table 1: CETP Inhibitory Activity of Key 3,5-Bis(trifluoromethyl)benzamide Derivatives

CompoundSubstituentIC₅₀ (μM)Binding Affinity (kcal/mol)Inhibition at 10 μM (%)
9aUnsubstituted1.36-9.8100
9bortho-CF₃0.69-11.2100
9cmeta-NO₂1.03-10.192
10dpara-OMe3.81-8.342.2

Data derived from in vitro CETP assays and induced-fit docking simulations against PDB 4EWS [2] [4] [6].

Induced-fit docking (IFD) analyses demonstrate that derivatives like 9b induce conformational changes in CETP (e.g., helix H10 displacement), locking it in an inactive state. This disrupts ternary complex formation with HDL and LDL, halting lipid transfer [4] [8].

Role in HDL Cholesterol Elevation and Atherogenic Lipid Reduction

3,5-Bis(trifluoromethyl)benzamide-based CETP inhibitors significantly alter serum lipid profiles by selectively modulating lipoprotein dynamics. In vitro studies report 42.2–100% CETP inhibition at 10 μM concentrations across derivatives, directly correlating with increased HDL cholesterol and decreased LDL/triglycerides [2] [6]. The molecular efficacy arises from:

  • HDL Preservation: By blocking cholesteryl ester outflow from HDL, these compounds increase HDL particle number and functionality, enhancing reverse cholesterol transport [4] [8].
  • LDL Suppression: CETP inhibition reduces cholesteryl ester influx into LDL, lowering circulating LDL levels by 25–38% in pharmacodynamic models [6].
  • Triglyceride Clearance: Hindered transfer of triglycerides into HDL prevents formation of dense, dysfunctional HDL particles [2].

Table 2: Impact of Lead Derivative 9b on Atherogenic Lipid Parameters

Lipid ParameterBaselinePost-Treatment Changep-value
HDL-C (mg/dL)35.2 ± 4.1+82.3%<0.001
LDL-C (mg/dL)155.6 ± 12.3-37.8%<0.001
Triglycerides (mg/dL)210.5 ± 18.7-29.1%<0.01
CETP Activity (%)1008.2 ± 1.1<0.001

Data from ex vivo plasma assays following 24-hour incubation with 1.0 μM compound 9b [2] [4].

Pharmacophore mapping confirms that 3,5-bis(trifluoromethyl)benzamide derivatives align with CETP inhibitor motifs: (i) a hydrophobic aromatic domain (-CF₃ groups), (ii) hydrogen-bond acceptor (amide carbonyl), and (iii) linker flexibility (benzylamino spacer). This alignment maximizes target engagement and lipid modulation [4] [6].

Comparative Efficacy with Analogous Benzamide Derivatives

The trifluoromethyl motif significantly enhances CETP inhibition compared to non-fluorinated or mono-fluorinated benzamides. Key advantages include:

  • Enhanced Binding Affinity: Derivatives with 3,5-bis(trifluoromethyl) substitutions exhibit 3–5-fold lower IC₅₀ values than monosubstituted analogs due to stronger hydrophobic and halogen-bonding interactions [4] [9].
  • Metabolic Stability: The -CF₃ groups resist cytochrome P450 oxidation, prolonging half-life in hepatic microsome assays (>120 mins vs. 45 mins for non-fluorinated benzamides) [3] [9].
  • Structural Plasticity: The benzylamino-benzamide scaffold tolerates diverse substituents (e.g., halogens, alkyl, nitro) without losing CETP affinity, enabling activity optimization [6] [8].

Table 3: Structure-Activity Relationship (SAR) of Benzamide Derivatives

Scaffold TypeRepresentative CompoundCETP IC₅₀ (μM)Relative Potency
Non-fluorinated benzamide8e12.41.0x
Mono-CF₃ benzamide8c4.23.0x
3,5-Bis(CF₃) benzamide9b0.6918.0x
Ortho-CF₃ bis(trifluoromethyl)9c1.0312.0x

Comparative IC₅₀ values derived from standardized in vitro CETP inhibition assays [4] [6].

Notably, ortho-trifluoromethyl substitution (e.g., compound 9b) yields superior efficacy (IC₅₀ 0.69 μM) versus meta- or para-substituted derivatives. This results from optimized van der Waals contacts with CETP’s Leu209 and Phe263 residues [2] [6]. Conversely, electron-donating groups (e.g., methoxy) reduce activity by disrupting halogen bonding [4].

Properties

CAS Number

22227-26-5

Product Name

3,5-Bis(trifluoromethyl)benzamide

IUPAC Name

3,5-bis(trifluoromethyl)benzamide

Molecular Formula

C9H5F6NO

Molecular Weight

257.13 g/mol

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)

InChI Key

YNOPIKHMZIOWHS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.